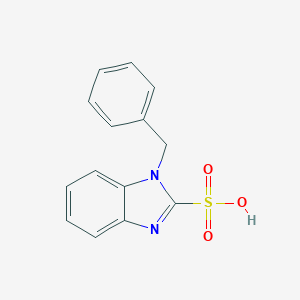

N-(3-bromobenzyl)-N-cyclopropylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

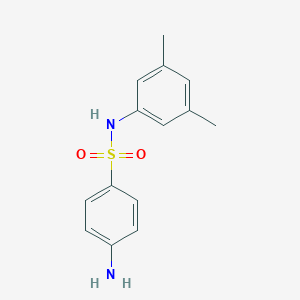

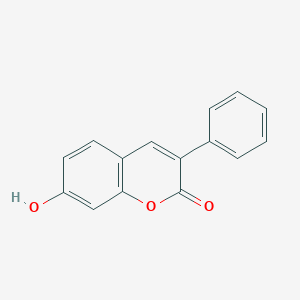

N-(3-bromobenzyl)-N-cyclopropylamine is a chemical compound with the molecular weight of 228.13 .

Molecular Structure Analysis

The InChI code for N-(3-bromobenzyl)-N-cyclopropylamine is1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10 (11)7-9/h3-5,7,12H,2,6,8H2,1H3 . The structure of a novel analogue, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography . Physical And Chemical Properties Analysis

N-(3-bromobenzyl)-N-cyclopropylamine is stored at a temperature of 2-8°C . More specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Synthesis of Amino Acid Derivatives

Research has demonstrated the transformation of N,N-dibenzylcarboxamides to cyclopropylamines, leading to the synthesis of various amino acids incorporating an aminocyclopropyl moiety. This method yields significant derivatives such as N-Boc-protected methyl esters of 1-aminocyclopropanecarboxylic acid and derivatives of 3,4-methano-γ-aminobutyric acid, showcasing the utility of cyclopropylamine transformations in amino acid synthesis (Kordes, Winsel, & Meijere, 2000).

Advanced Organic Synthesis Techniques

Mono- and disubstituted N,N-dialkylcyclopropylamines have been synthesized from dialkylformamides using titanium-alkene complex ligand exchange, illustrating the versatility of cyclopropylamines in organic synthesis. This method has generated various substituted cyclopropylamines, opening avenues for complex molecule construction and potentially impacting drug discovery and materials science (Meijere et al., 2002).

Enzymatic Studies and Metabolism

Cyclopropylamines, including compounds similar to N-(3-bromobenzyl)-N-cyclopropylamine, have been studied in the context of enzymatic reactions and metabolism. For instance, the inactivation of cytochrome P450 enzymes by cyclopropylamines through oxidative N-dealkylation processes provides insight into enzyme mechanisms and the reactivity of cyclopropylamine derivatives, which could influence the development of enzyme inhibitors or the understanding of drug metabolism (Shaffer, Morton, & Hanzlik, 2001).

Mechanism of Action

Target of Action

N-(3-bromobenzyl)cyclopropanamine, also known as N-(3-bromobenzyl)-N-cyclopropylamine or N-[(3-bromophenyl)methyl]cyclopropanamine, primarily targets tubulin . Tubulin is a globular protein and the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

The compound interacts with tubulin, affecting its structure and function .

Biochemical Pathways

The compound’s interaction with tubulin can affect various biochemical pathways that rely on the normal functioning of microtubules. These include pathways involved in cell division, intracellular transport, and cell motility . The downstream effects of these disruptions can vary widely depending on the specific cellular context.

Result of Action

The compound’s action on tubulin can lead to a disruption of normal cellular processes, potentially leading to cell death . This makes it a potential candidate for use as an anticancer agent . .

Action Environment

The action, efficacy, and stability of N-(3-bromobenzyl)cyclopropanamine can be influenced by various environmental factors. These may include the presence of other molecules in the cell, the pH of the environment, and the temperature

Safety and Hazards

Future Directions

N-(3-bromobenzyl)-N-cyclopropylamine and its related compounds have potential for further investigations, particularly in the field of cancer research . The anticancer potential of these compounds, especially their ability to inhibit cancer cell viability, makes them promising candidates for future studies .

properties

IUPAC Name |

N-[(3-bromophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQACTPWGWIMYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405974 |

Source

|

| Record name | N-(3-bromobenzyl)-N-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892570-95-5 |

Source

|

| Record name | N-(3-bromobenzyl)-N-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183591.png)

![N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183592.png)

![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)

![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)